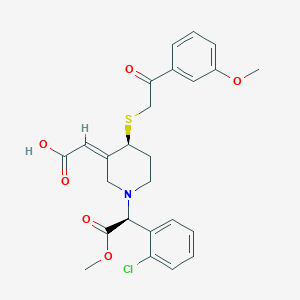
(S,S)-trans-Clopidogrel-MP Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-trans-Clopidogrel-MP Derivative is a stereoisomer of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-trans-Clopidogrel-MP Derivative typically involves several steps, including the preparation of the chiral intermediate and subsequent derivatization. The process often begins with the resolution of racemic Clopidogrel to obtain the desired stereoisomer. This is followed by a series of chemical reactions, such as esterification, amidation, or acylation, to introduce the MP (methylphosphonate) group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is then purified using techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(S,S)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
(S,S)-trans-Clopidogrel-MP Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antiplatelet activity and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (S,S)-trans-Clopidogrel-MP Derivative involves its interaction with platelet receptors, leading to the inhibition of platelet aggregation. This is achieved through the irreversible binding of the compound to the P2Y12 receptor on the platelet surface, preventing the activation of the GPIIb/IIIa complex, which is essential for platelet aggregation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation and the subsequent reduction in thrombus formation.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet medication with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist used to prevent blood clots.
Uniqueness
(S,S)-trans-Clopidogrel-MP Derivative is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for improved efficacy and reduced side effects makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H26ClNO6S |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2E)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24-/m0/s1 |
InChI Key |
FNCOEMFSIDGTAR-XZPFSAAZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CS[C@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















